molecular formula C16H17NO2 B3109667 2-Cyclohexylquinoline-4-carboxylic acid CAS No. 174636-91-0

2-Cyclohexylquinoline-4-carboxylic acid

Cat. No. B3109667
CAS RN: 174636-91-0
M. Wt: 255.31 g/mol
InChI Key: PAMLFRMFHRJNCA-UHFFFAOYSA-N
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Description

“2-Cyclohexylquinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline derivatives are an important structural moiety in a number of chemotherapeutic agents and biologically active natural products . Several derivatives of cinchoninic acid (quinoline-4-carboxylic acid) are important quinoline derivatives .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives involves various methods. For instance, a new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids were designed, synthesized, and evaluated for their antioxidant activity . The synthesis of new target 2- or 3-hydroxyquinoline derivatives hybridized and conjugated with 1 H -benzimidazol-2-yl moiety at C4 of the expected antioxidant activity is one of the unique points of this work .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Derivatives

    Efficient routes have been developed for synthesizing novel derivatives of compounds structurally related to 2-Cyclohexylquinoline-4-carboxylic acid. For instance, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid derivatives have been synthesized using a combination of cycloaddition reactions, showcasing the versatility in compound design and potential applications in further chemical studies (Kotha & Banerjee, 2007).

  • Crystal Structure and Synthesis of Marine Drugs

    The synthesis and crystal structure analysis of derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, highlight the relevance in marine drug studies and structural-activity relationship investigations of antitumor antibiotics (Li et al., 2013).

Medicinal Chemistry and Pharmacology

  • Antagonism of the NMDA Receptor

    2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. These studies are crucial for understanding the potential therapeutic applications in neurological conditions (Carling et al., 1992).

  • Antimicrobial Activity

    The synthesis and evaluation of quinoline-4-carboxylic acid derivatives for in vitro antimicrobial activity showcase their potential as broad-spectrum antimicrobials. Such research is vital in the development of new drugs to combat resistant microbial strains (Bhatt & Agrawal, 2010).

properties

IUPAC Name

2-cyclohexylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,1-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMLFRMFHRJNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.94 g (0.02 mole) isatine and 50 ml ethanol and 2.24 g (0.04 mole) potassium hydroxide and 2 g (0.02 mole) cyclohexanone is refluxed to give cyclohexylquinoline-4-carboxylic acid. This acid is dried and dissolved in 50 ml THF and 2 ml ethylchloroformate and 2 ml three ethylamine are added over an ice bath. After 3 hrs stirring 3.9 g (0.02 mole) 4-aminophenoxyisobutyric acid is added and stirring continued for 4 hrs. After filtration most of THF is evaporated and diluted with water and acidified with hydrochloric acid to get the final compound. The structure is structure 18. C29H20N2O4 mw 400 If other cyclic ketones such as cycloheptanone are used the corresponding cycloheptyl compound is obtained.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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